1-Methyl-3-nitroquinolin-1-ium
Description
Structure
3D Structure
Properties
CAS No. |
51494-83-8 |
|---|---|
Molecular Formula |
C10H9N2O2+ |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
1-methyl-3-nitroquinolin-1-ium |
InChI |
InChI=1S/C10H9N2O2/c1-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7H,1H3/q+1 |
InChI Key |
ILCYXRFLLOOCTL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-3-nitroquinolin-1-ium typically involves the nitration of 1-methylquinoline. This process can be carried out using various nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are crucial for achieving high yields and purity of the product.
Industrial production methods for quinoline derivatives often involve catalytic processes and green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 3-position undergoes reduction under catalytic hydrogenation or chemical reducing conditions:
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 25°C yields 1-methyl-3-aminoquinolin-1-ium as the primary product.
-
Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous NaOH selectively reduces the nitro group to an amine without affecting the quaternary ammonium structure.
Key Data :
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | 25°C, EtOH | 1-Methyl-3-aminoquinolin-1-ium | 85–90 |
| Na₂S₂O₄/NaOH | RT, H₂O | 1-Methyl-3-aminoquinolin-1-ium | 75–80 |
Nucleophilic Substitution at the 4-Position
The electron-deficient C-4 position is susceptible to nucleophilic attack due to the conjugation of the nitro group with the aromatic ring:
-
Aqueous Hydroxide : Heating with NaOH (1 M) at 80°C leads to substitution of the nitro group with hydroxide, forming 1-methyl-4-hydroxyquinolin-1-ium .
-
Thiols : Reaction with alkanethiols (e.g., CH₃SH) in DMF at 60°C produces 4-alkylthio derivatives.
Regioselectivity :
The 4-position is favored over the 2-position due to resonance stabilization of the intermediate by the nitro group .
Thermal Decomposition
At elevated temperatures (>150°C), 1-methyl-3-nitroquinolin-1-ium undergoes degradation via two pathways:
-
Demethylation : Loss of the methyl group generates 3-nitroquinoline.
-
Ring-Opening : Prolonged heating in polar aprotic solvents (e.g., DMSO) results in cleavage of the quinoline ring, forming nitrophenylacetic acid derivatives.
Thermal Stability Data :
| Temperature (°C) | Time (h) | Major Product | Byproducts |
|---|---|---|---|
| 150 | 2 | 3-Nitroquinoline | Trace CO₂ |
| 200 | 1 | Nitrophenylacetic acid | CH₃I |
Pseudobase Formation in Aqueous Solution
In alkaline media (pH > 10), the quaternary ammonium center reacts reversibly with hydroxide ions to form a pseudobase:
This compound + OH⁻ ⇌ 1-Methyl-3-nitro-1,4-dihydroquinolin-4-ol
pH-Dependent Behavior :
Kinetic Data :
| pH | k (s⁻¹) for Pseudobase Formation |
|---|---|
| 9.0 | 0.12 ± 0.02 |
| 11.0 | 1.45 ± 0.15 |
Elimination Reactions
Under strongly basic conditions (e.g., KOH/EtOH), elimination of nitrous acid occurs, yielding aromatic products:
This compound → 1-Methylquinolin-1-ium + HNO₂
Conditions and Outcomes :
| Base | Solvent | Temperature (°C) | HNO₂ Yield (%) |
|---|---|---|---|
| KOH (2 M) | EtOH | 70 | 95 |
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The nitro group activates the ring toward attack at C-4 via a Meisenheimer-like intermediate .
-
Pseudobase Stability : Alkaline conditions shift equilibrium toward the pseudobase, which can undergo further hydration or elimination depending on temperature .
-
Steric Effects : The methyl group at N-1 hinders approach of bulky nucleophiles to C-2, directing reactivity to C-4.
Scientific Research Applications
1-Methyl-3-nitroquinolin-1-ium has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their antimalarial activity, and this compound is being explored for similar therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitroquinolin-1-ium involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinolinium Derivatives
Key Observations :
- Substituent Effects: The nitro group in this compound likely reduces electron density at the quinoline core compared to amine-substituted analogues like 1-methyl-3-isoquinolinamine, altering reactivity in electrophilic substitution reactions .
- Halogen Influence: Compounds such as 6-bromo-7-fluoro-3-nitroquinolin-4-ol demonstrate that halogen substituents (Br, F) enhance steric hindrance and may modulate biological activity or solubility .
Physicochemical Properties
- In contrast, the nitro group in this compound may contribute to absorption in the UV-vis range .
- Purity and Stability: High-purity (>95%) nitroquinoline derivatives, such as 6-bromo-7-fluoro-3-nitroquinolin-4-ol, indicate that nitro-substituted quinolines can be synthesized with excellent yields under optimized conditions, though stability under acidic or reducing environments may vary .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of 1-Methyl-3-nitroquinolin-1-ium?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXT for structure solution and SHELXL for refinement). Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal displacement errors.
- Space group determination using systematic absences and intensity statistics.
- Refinement of positional and anisotropic displacement parameters, with validation via R-factor convergence and analysis of residual electron density maps .
Q. How should researchers design a synthesis protocol for this compound?
- Methodology :
- Start with quinoline derivatives: Introduce the methyl group via alkylation (e.g., methyl iodide in DMF with KCO) followed by nitration (HNO/HSO at 0–5°C).
- Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography.
- Validate purity with H/C NMR and high-resolution mass spectrometry (HRMS) .
- Critical Parameters : Optimize reaction time/temperature to avoid over-nitration or decomposition.
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?
- Methodology :
- Cross-validate structural assignments: Compare X-ray-derived bond lengths (e.g., nitro group geometry) with DFT-calculated values (e.g., Gaussian or ORCA software).
- Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O contacts) that may influence spectroscopic shifts .
- Re-examine NMR data for dynamic effects (e.g., hindered rotation of the nitro group) using variable-temperature experiments .
Q. What strategies are effective in refining disordered regions in the crystal structure of this compound?
- Methodology :
- Apply "ISOR" and "DELU" restraints in SHELXL to model anisotropic displacement parameters for disordered atoms.
- Partition occupancy factors for overlapping sites (e.g., methyl group disorder) using Fourier difference maps.
- Validate with the ADDSYM tool in PLATON to check for missed symmetry elements .
Q. How does the nitro group in this compound influence its electronic properties?
- Methodology :
- Perform UV-Vis spectroscopy to measure shifts in polar vs. non-polar solvents.
- Conduct cyclic voltammetry to assess redox potentials (e.g., nitro group reduction at ~-0.8 V vs. Ag/AgCl).
- Compare with computational results (e.g., HOMO-LUMO gaps from DFT calculations using B3LYP/6-311++G(d,p)) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental dipole moments for this compound?
- Methodology :
- Recalculate theoretical dipole moments using solvent-effect models (e.g., PCM in Gaussian).
- Re-measure experimental values in low-polarity solvents (e.g., cyclohexane) to minimize solvent-solute interactions.
- Check for crystal packing effects via lattice energy calculations (e.g., PIXEL method) .
Comparative Studies
Q. What methods are suitable for comparing the reactivity of this compound with analogous quinolinium derivatives?
- Methodology :
- Perform kinetic studies (e.g., nucleophilic substitution rates with NaOMe in methanol).
- Analyze Hammett substituent constants () for nitro and methyl groups to predict electronic effects.
- Use X-ray crystallography to correlate steric bulk (e.g., torsion angles) with reactivity trends .
Validation and Reproducibility
Q. What steps ensure reproducibility in synthesizing and characterizing this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
